Lipophilicity Comparison: All‑Carbon Spiro[4.5]decane-8-thiol vs. 1,4‑Dioxaspiro[4.5]decane-8-thiol
The all‑carbon spiro[4.5]decane framework of Spiro[4.5]decane-8-thiol results in substantially higher lipophilicity compared to the oxygen‑containing 1,4‑dioxaspiro[4.5]decane-8-thiol analog. This difference is critical for membrane permeability and target engagement in drug discovery campaigns .
| Evidence Dimension | LogP (octanol‑water partition coefficient) |
|---|---|
| Target Compound Data | XLogP3 = 3.8 |
| Comparator Or Baseline | 1,4‑Dioxaspiro[4.5]decane-8-thiol: ACD/LogP = 1.33 |
| Quantified Difference | ΔLogP ≈ +2.47 (approximately 300‑fold higher lipophilicity) |
| Conditions | Predicted/computed values; XLogP3 method for target, ACD/LogP for comparator |
Why This Matters
Higher LogP correlates with improved passive membrane diffusion, making Spiro[4.5]decane-8-thiol a preferred scaffold when blood‑brain barrier penetration or intracellular target access is required.
